4,5-Dibromo-1,2-cyclohexanediol

Description

General Overview of 4,5-Dibromo-1,2-cyclohexanediol

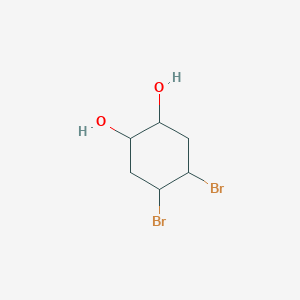

This compound (C₆H₁₀Br₂O₂) is a brominated cyclohexane derivative featuring hydroxyl groups at the 1 and 2 positions and bromine atoms at the 4 and 5 positions. Its molecular weight is 273.95 g/mol, and it exists as a stereochemically complex molecule due to the presence of four stereocenters. The compound’s structure is characterized by a six-membered cyclohexane ring with substituents arranged in a cis or trans configuration, depending on the synthetic route.

Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₀Br₂O₂ | |

| Molecular Weight | 273.95 g/mol | |

| Boiling Point | Not reported | - |

| Melting Point | Not reported | - |

| SMILES Notation | C1C(C(CC(C1Br)Br)O)O |

The compound’s reactivity is influenced by the electron-withdrawing bromine atoms and the nucleophilic hydroxyl groups, making it a versatile intermediate in organic synthesis.

Historical Context and Discovery

The synthesis of this compound is rooted in early 20th-century advancements in cyclohexane chemistry. While its exact discovery date remains unclear, the compound gained prominence as a precursor to conduritols—cyclohexane tetrols with applications in enzymology and medicinal chemistry. Early methods involved bromination of 1,2-cyclohexanediol derivatives, leveraging electrophilic addition or radical bromination protocols.

Properties

Molecular Formula |

C6H10Br2O2 |

|---|---|

Molecular Weight |

273.95 g/mol |

IUPAC Name |

4,5-dibromocyclohexane-1,2-diol |

InChI |

InChI=1S/C6H10Br2O2/c7-3-1-5(9)6(10)2-4(3)8/h3-6,9-10H,1-2H2 |

InChI Key |

PDKOZGHNDDCFPN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CC(C1Br)Br)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4,5-Dibromo-1,2-benzenediol (CAS 2563-26-0)

- Molecular Formula : C₆H₄Br₂O₂; MW : 267.905 .

- Structure : Aromatic catechol derivative with bromine at 4,5-positions.

- Key Differences: The aromatic ring enables conjugation and resonance stabilization, unlike the aliphatic cyclohexane backbone. Higher thermal stability due to aromaticity, making it suitable for high-temperature reactions. Applications: Potential use in synthesizing brominated polyphenols or metal complexes (e.g., silicon-based coordination compounds, as seen in silicate(IV) complexes ).

cis-1,2-Cyclohexanediol (CAS 1792-81-0)

- Molecular Formula : C₆H₁₂O₂; MW : 116.16 .

- Structure: Non-brominated parent compound with vicinal hydroxyl groups.

- Key Differences: Lacks bromine substituents, reducing molecular weight and halogen-mediated reactivity. Exhibits polymorphism and plastic crystal mesophases, useful in materials science for phase-change applications .

4,5-Dibromo-1,2-dimethyl-1H-imidazolium Bromide

- Molecular Formula : C₅H₇Br₂N₂⁺·Br⁻; MW : 334.86 .

- Structure : Ionic imidazole derivative with bromine and methyl groups.

- Key Differences: Ionic nature enhances solubility in polar solvents. Forms layered crystal structures stabilized by N–H···Br and C–H···Br hydrogen bonds . Applications: Potential in crystal engineering or as a precursor for halogenated heterocycles in medicinal chemistry .

4,5-Dibromo-1,2-diaminobenzene

- Structure : Aromatic diamine with bromine at 4,5-positions.

- Key Differences: Amino groups instead of hydroxyls confer basicity and nucleophilicity. Demonstrated superior anticancer activity (tumor shrinkage at ≤35 mg/kg) with high maximum tolerated dose (MTD = 220 mg/kg, i.p.), indicating low systemic toxicity . Applications: Targeted chemotherapy agent for cancer and viral infections .

4,5-Dibromo-1,2-epoxycyclohexane

- Synonyms: 3,4-dibromo-7-oxabicyclo[4.1.0]heptane .

- Structure : Cyclohexene oxide with bromine substituents.

- Key Differences :

Comparative Data Table

*Hypothetical data inferred from analogs.

Research Findings and Implications

- Bromination Effects: Bromine increases molecular weight and hydrophobicity, enhancing halogen bonding and bioactivity (e.g., anticancer activity in diaminobenzene derivatives ).

- Toxicity Profile: Brominated aromatic amines (e.g., 4,5-dibromo-1,2-diaminobenzene) exhibit low toxicity at therapeutic doses, suggesting brominated diols may also have favorable safety profiles .

Preparation Methods

Bromination of Cyclohexene or Cyclohexanediol Precursors

The most direct approach to obtaining 4,5-Dibromo-1,2-cyclohexanediol involves bromination of cyclohexene derivatives or partially hydroxylated cyclohexane rings.

- Starting Material: Cyclohexene or 1,2-cyclohexanediol

- Reagents: Molecular bromine (Br2) or N-bromosuccinimide (NBS) in aqueous or organic media

- Conditions: Controlled temperature to avoid overbromination; aqueous suspensions or organic solvents such as methanol or acetic acid are used

- Outcome: Addition of bromine across the double bond or substitution at specific ring positions to yield dibromo diol derivatives

For example, bromination of 1-methoxycyclohexene-2 with N-bromosuccinimide in aqueous suspension yields bromohydrin mixtures which can be further converted to dibromo diols after hydrolysis and purification.

Dihydroxylation of Dibromocyclohexene Intermediates

Another approach is the dihydroxylation of 4,5-dibromo-1-cyclohexene intermediates to introduce the 1,2-diol functionality.

- Starting Material: trans-4,5-dibromo-1-cyclohexene

- Reagents: Osmium tetroxide (OsO4) or potassium permanganate (KMnO4) as dihydroxylating agents

- Conditions: Mild aqueous or organic solvent conditions, often buffered to control stereochemistry

- Yield: Reported yields up to 90% for the dihydroxylation step

This method allows for stereoselective formation of the 1,2-diol groups on the dibrominated cyclohexane ring.

Halohydrin Formation and Conversion

The formation of halohydrins (bromohydrins) from cyclohexene derivatives followed by ring closure or rearrangement is another synthetic strategy.

- Bromohydrins can be prepared by reaction of cyclohexene with bromine in the presence of water or alcohol solvents, yielding this compound derivatives after appropriate workup.

- Subsequent treatment with bases such as sodium hydroxide can convert bromohydrins to epoxides or diols, depending on reaction conditions.

Detailed Research Findings and Data

Table 1: Summary of Preparation Methods and Yields

Reaction Scheme Example

Bromination:

Cyclohexene + Br2 → trans-4,5-dibromo-1-cyclohexeneDihydroxylation:

trans-4,5-dibromo-1-cyclohexene + OsO4 → this compoundAlternative halohydrin route:

1-Methoxycyclohexene-2 + NBS + H2O → bromohydrin mixture → hydrolysis with NaOH → this compound

Notes on Stereochemistry

- The stereochemical outcome is influenced by the starting material and reaction conditions.

- Trans- and cis-isomers of the dibromo diol can be formed, with trans-isomers often favored under controlled dihydroxylation conditions.

- Separation of isomeric mixtures may require fractional distillation or chromatographic techniques.

Additional Considerations

- Purification: The product is typically purified by recrystallization or chromatographic methods to isolate the desired stereoisomer.

- Safety: Bromination reactions require careful handling due to the corrosive and toxic nature of bromine.

- Environmental: Use of aqueous media and mild oxidants is preferred to minimize hazardous waste.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.